BenchChemオンラインストアへようこそ!

5-Bromo-1,3-dihydrobenzoimidazol-2-one

5-lipoxygenase inflammation leukotriene biosynthesis

5-Bromo-1,3-dihydrobenzoimidazol-2-one (CAS 39513-26-3) offers unique dual functionality: a reactive bromine handle for efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling, plus measurable activity against 5-lipoxygenase (IC50=3.6μM) and GSK-3β (IC50=32μM). Unlike the unsubstituted, 5-chloro, or 5-fluoro analogs, only the 5-bromo variant delivers this synthetic versatility with baseline pharmacology. High-yielding 90% CDI/DMF synthesis supports gram-to-kilogram scale. Available ≥98% HPLC purity. Shipped ambient.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 39513-26-3
Cat. No. B1281023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-dihydrobenzoimidazol-2-one
CAS39513-26-3
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=O)N2
InChIInChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
InChIKeyVWIGEYVTDXNDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,3-dihydrobenzoimidazol-2-one (CAS 39513-26-3) Procurement-Ready Chemical Profile


5-Bromo-1,3-dihydrobenzoimidazol-2-one (CAS 39513-26-3, C7H5BrN2O, MW 213.03) is a brominated benzimidazolone derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. The compound features a planar 1,3-dihydro-2H-benzimidazol-2-one core with a bromine atom at the 5-position, providing a reactive handle for further functionalization via cross-coupling reactions [1]. This heterocyclic scaffold has been extensively utilized in the synthesis of bioactive molecules, including kinase inhibitors, antiviral agents, and enzyme modulators [2]. Commercially available in purities ranging from 95% to ≥99% (HPLC) from multiple suppliers, this compound represents a key intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns targeting diverse therapeutic areas .

Why 5-Bromo-1,3-dihydrobenzoimidazol-2-One Cannot Be Replaced by Unsubstituted or Alternative Halogenated Benzimidazolones in Synthesis and SAR Studies


The 5-bromo substituent on the benzimidazolone core is not a generic replacement for other halogen atoms (e.g., chlorine, fluorine) or the unsubstituted parent scaffold. The bromine atom imparts distinct electronic and steric properties that directly influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and binding interactions with biological targets [1]. Unlike the 5-chloro analog, which exhibits iNOS inhibitory activity (IC50 = 1.7 μM), or the 5-fluoro derivative, which demonstrates HDAC inhibition (IC50 = 56 nM), the 5-bromo variant shows a distinct pharmacological profile with micromolar activity against 5-lipoxygenase (5-LO) (IC50 = 3.6 μM) and weaker inhibition of GSK-3β (IC50 = 32 μM) and CDK5/p25 (IC50 = 33 μM) [2]. Furthermore, the bromine atom serves as a critical synthetic handle that cannot be substituted by chloro or fluoro analogs in palladium-catalyzed transformations due to differences in bond dissociation energies and oxidative addition kinetics. Attempts to substitute the 5-bromo compound with the unsubstituted benzimidazolone (MW 134.14) will result in a complete loss of the aryl halide functionality required for downstream diversification, rendering the synthetic route unviable [3].

Quantitative Differentiation Evidence: 5-Bromo-1,3-dihydrobenzoimidazol-2-One vs. Closest Analogs and Alternatives


5-Lipoxygenase (5-LO) Inhibition: 5-Bromo vs. Unsubstituted Benzimidazolone Core

The 5-bromo substitution on the benzimidazolone scaffold confers measurable 5-lipoxygenase (5-LO) inhibitory activity that is absent in the unsubstituted parent compound. In a cell-intact assay using human neutrophils stimulated with 20 μM A23187/AA ionophore, 5-bromo-1,3-dihydrobenzoimidazol-2-one demonstrated an IC50 of 3.6 μM (3.60E+3 nM) [1]. In contrast, the unsubstituted 1,3-dihydrobenzoimidazol-2-one core shows no reported 5-LO inhibitory activity under comparable conditions, highlighting the essential role of the bromine atom for this pharmacological effect.

5-lipoxygenase inflammation leukotriene biosynthesis

Synthetic Efficiency: 5-Bromo-1,3-dihydrobenzoimidazol-2-One Synthesis Yield Comparison with Alternative Halogenated Analogs

The synthesis of 5-bromo-1,3-dihydrobenzoimidazol-2-one via cyclization of 4-bromobenzene-1,2-diamine with N,N'-carbonyldiimidazole (CDI) in DMF at 80°C proceeds with a reported yield of 90% (4.6 g from 4.5 g starting diamine) . An alternative patent procedure using dioxane at 50°C for 16 hours is also documented [1]. In comparison, the synthesis of the 5-chloro analog (FR038251) typically yields 70-85% under optimized conditions, while the 5-fluoro analog synthesis often suffers from lower yields (50-65%) due to competing side reactions and the electron-withdrawing nature of fluorine affecting cyclization efficiency.

organic synthesis process chemistry yield optimization

Kinase Inhibition Selectivity Profile: 5-Bromo vs. 5-Chloro Benzimidazolone Derivatives

The 5-bromo benzimidazolone derivative exhibits a distinct kinase inhibition profile compared to its 5-chloro counterpart. 5-Bromo-1,3-dihydrobenzoimidazol-2-one shows weak inhibition of glycogen synthase kinase-3 beta (GSK-3β) with an IC50 of 32 μM (3.20E+4 nM) and cyclin-dependent kinase 5 (CDK5/p25) with an IC50 of 33 μM (3.30E+4 nM) [1]. In contrast, the 5-chloro analog (FR038251) demonstrates potent inhibition of inducible nitric oxide synthase (iNOS) with an IC50 of 1.7 μM and no reported activity against GSK-3β or CDK5 [2]. This divergent selectivity profile underscores the critical role of the halogen substituent in dictating target engagement and off-target effects.

kinase inhibition GSK-3β CDK5 selectivity profiling

Commercial Availability and Purity Specifications: 5-Bromo-1,3-dihydrobenzoimidazol-2-One vs. Alternative Benzimidazolone Intermediates

5-Bromo-1,3-dihydrobenzoimidazol-2-one is commercially available from multiple global suppliers with documented purity specifications ranging from 95% to ≥99.0% (HPLC) . The compound is stocked in quantities from 1 g to 500 g, with pricing at scale (e.g., 100 g at £220, 500 g at £1098 from Fluorochem; 25 g at $540 from XW023951326305) [1]. In contrast, the 5-iodo analog is significantly more expensive and less readily available due to higher raw material costs and synthetic challenges, while the 5-fluoro analog, though available, is often priced 2-3× higher per gram due to specialized fluorination steps. The 5-bromo derivative thus represents the optimal balance of synthetic accessibility, commercial availability, and cost-effectiveness for most research applications requiring a halogenated benzimidazolone scaffold.

procurement supply chain purity specifications

High-Value Application Scenarios for 5-Bromo-1,3-dihydrobenzoimidazol-2-One in Drug Discovery and Chemical Biology


Palladium-Catalyzed Cross-Coupling for Diversified Benzimidazolone Libraries

The 5-bromo substituent serves as an ideal leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling efficient diversification of the benzimidazolone scaffold. With a documented synthetic yield of 90% for the parent compound , this intermediate provides a robust entry point for generating focused libraries of 5-aryl, 5-amino, and 5-alkynyl benzimidazolone derivatives for SAR studies. The high commercial availability and consistent purity (95-99%+) ensure reproducible coupling efficiency across multiple parallel synthesis campaigns.

5-Lipoxygenase (5-LO) Inhibitor Lead Optimization

The demonstrated 5-LO inhibitory activity (IC50 = 3.6 μM) of 5-bromo-1,3-dihydrobenzoimidazol-2-one [1] positions this compound as a valuable starting point for structure-based optimization of anti-inflammatory agents. Unlike the unsubstituted benzimidazolone core, which lacks 5-LO activity, the brominated derivative provides a measurable baseline potency that can be improved through rational design. The compound's commercial availability at gram-to-100g scale supports iterative medicinal chemistry optimization without supply chain disruption.

Kinase Inhibitor Fragment-Based Drug Discovery

The weak but measurable inhibition of GSK-3β (IC50 = 32 μM) and CDK5/p25 (IC50 = 33 μM) [2] makes 5-bromo-1,3-dihydrobenzoimidazol-2-one an attractive fragment hit for kinase inhibitor programs. The bromine atom provides both a synthetic handle for fragment growing/linking strategies and a heavy atom for X-ray crystallographic phasing in protein-ligand co-crystal structure determination. This dual functionality is absent in the unsubstituted benzimidazolone core and is not replicated by the 5-chloro analog due to its distinct target selectivity profile [3].

Process Chemistry Scale-Up and GMP Intermediate Production

The high-yielding, robust synthesis (90% yield, CDI/DMF method) and favorable commercial supply chain economics make 5-bromo-1,3-dihydrobenzoimidazol-2-one a cost-effective choice for process chemistry scale-up. With multiple suppliers offering kilogram-scale quantities and documented purity specifications (≥98% HPLC), this intermediate is well-suited for GMP campaigns and preclinical toxicology batch production. The compound's solid physical form at ambient temperature and defined storage conditions (cool, dry place, under inert gas) further support reliable inventory management in industrial settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1,3-dihydrobenzoimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.